BRD2-BD1 Affinity vs. Pan-BET Inhibitors
BIC1 binds to the BRD2-BD1 domain with an equilibrium dissociation constant (Kd) of 28 µM, as measured by surface plasmon resonance (SPR) [1]. This affinity is markedly weaker than pan-BET inhibitors, which exhibit nanomolar to sub-nanomolar binding. For example, (+)-JQ1 binds BRD2-BD1 with a Kd of 128 nM , PLX51107 binds with a Kd of 1.6 nM [2], and I-BET762 binds full-length BRD2 with a Kd of 61.3 nM [3]. This substantial difference in binding strength delineates BIC1 as a low-affinity probe suitable for assays where complete target engagement is undesirable or where pan-inhibition would obscure BRD2-specific effects.
| Evidence Dimension | Binding Affinity (Kd) for BRD2 Bromodomain 1 |
|---|---|
| Target Compound Data | 28 µM (28,000 nM) |
| Comparator Or Baseline | (+)-JQ1: 128 nM; PLX51107: 1.6 nM; I-BET762: 61.3 nM |
| Quantified Difference | BIC1 is ~220-fold weaker than (+)-JQ1 and ~17,500-fold weaker than PLX51107 |
| Conditions | SPR using recombinant human BRD2 BD1 (aa 74-194) for BIC1; various biophysical assays for comparators |
Why This Matters
This allows researchers to selectively modulate the BRD2-H4K12 interaction without fully inhibiting the broader BET family, providing a unique tool for mechanistic studies where complete target knockdown is not desired.
- [1] Ito T, et al. Chem Biol. 2011;18(4):495-507. View Source
- [2] Adooq Bioscience. PLX51107 Datasheet. View Source
- [3] Bertin Bioreagent. I-BET762 Product Overview. View Source
